molecular formula C11H22FNO2 B14903697 (S)-tert-Butyl (1-fluoro-4-methylpentan-2-yl)carbamate

(S)-tert-Butyl (1-fluoro-4-methylpentan-2-yl)carbamate

Cat. No.: B14903697
M. Wt: 219.30 g/mol
InChI Key: WWGUKQNOFOYFEG-VIFPVBQESA-N
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Description

tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

The synthesis of tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction forms a Boc-protected amine, which can then be further reacted with other reagents to introduce the desired functional groups.

Synthetic Route::
  • Formation of Boc-Protected Amine::
    • React the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or sodium hydroxide (NaOH).
    • The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
  • Introduction of Fluoro and Methyl Groups::
    • The Boc-protected amine can be further reacted with appropriate reagents to introduce the fluoro and methyl groups at the desired positions.
Industrial Production::

Chemical Reactions Analysis

tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation::
    • The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
  • Reduction::
    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
  • Substitution::
    • The compound can undergo nucleophilic substitution reactions where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions::
  • Oxidizing agents: KMnO4, CrO3
  • Reducing agents: LiAlH4, NaBH4
  • Nucleophiles: Amines, thiols
Major Products::
  • Oxidized derivatives
  • Reduced derivatives
  • Substituted products with various functional groups

Scientific Research Applications

tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate has several scientific research applications, including:

  • Chemistry::
    • Used as a protecting group for amines in organic synthesis.
    • Employed in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology::
    • Studied for its potential biological activity and interactions with biomolecules.
  • Medicine::
    • Investigated for its potential use in drug development and as a pharmacological agent.
  • Industry::
    • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and reactivity with target molecules. The fluoro group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl carbamate::
    • Similar structure but lacks the fluoro and methyl groups.
    • Used as a protecting group for amines.
  • tert-Butyl-N-methylcarbamate::
    • Contains a methyl group on the nitrogen atom.
    • Used in organic synthesis and as a reagent.
  • Phenyl carbamate::

The unique combination of the tert-butyl, fluoro, and methyl groups in tert-Butyl (S)-(1-fluoro-4-methylpentan-2-yl)carbamate provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H22FNO2

Molecular Weight

219.30 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-fluoro-4-methylpentan-2-yl]carbamate

InChI

InChI=1S/C11H22FNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m0/s1

InChI Key

WWGUKQNOFOYFEG-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](CF)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CF)NC(=O)OC(C)(C)C

Origin of Product

United States

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